Sligrl-NH2 -

Sligrl-NH2

Catalog Number: EVT-3165296
CAS Number:
Molecular Formula: C29H56N10O7
Molecular Weight: 656.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Ser-Leu-Ile-Gly-Arg-Leu-amide, commonly referred to as SLIGRL-NH2, is a synthetic hexapeptide widely employed in scientific research as a potent and selective agonist for the Protease-Activated Receptor-2 (PAR2). [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] This peptide mimics the tethered ligand sequence of PAR2 that is exposed upon proteolytic cleavage by enzymes like trypsin. [] SLIGRL-NH2 allows researchers to specifically activate PAR2 without the non-specific effects associated with protease activation. This selectivity makes it a valuable tool for studying the physiological and pathophysiological roles of PAR2 in various biological systems.

Source and Classification

SLIGRL-NH2 is synthesized for research purposes and is supplied by various biochemical companies, including Tocris Bioscience and MedChemExpress. It is primarily used in laboratory settings to explore its effects on PAR-2 signaling pathways and related physiological responses .

Synthesis Analysis

The synthesis of SLIGRL-NH2 involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. This technique allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support. Key parameters include:

  • Amino Acid Coupling: Each amino acid is activated (usually with a coupling reagent) before being added to the growing chain.
  • Cleavage: Once the full sequence is assembled, the peptide is cleaved from the resin, often using trifluoroacetic acid.
  • Purification: The crude product is purified via high-performance liquid chromatography (HPLC) to achieve a purity level of at least 95% .

The final product, SLIGRL-NH2, features a C-terminal amide modification which enhances its biological stability and activity.

Molecular Structure Analysis

SLIGRL-NH2 has a complex molecular structure characterized by a sequence of six amino acids: Ser-Leu-Ile-Gly-Arg-Leu, with an amide group at the C-terminus. The structure can be represented as follows:

  • InChI Key: SGPMJRPYYIJZPC-JYAZKYGWSA-N
  • SMILES Notation: [H]NC@@HC(=O)NC@@HC(=O)NC@@HC(=O)NCC(=O)NC@@HC(=O)NC@@HC(N)=O

This structure indicates the presence of multiple functional groups that contribute to its biological activity, including amine, carboxylic acid, and hydrophobic regions that facilitate receptor binding .

Chemical Reactions Analysis

SLIGRL-NH2 participates in several chemical reactions primarily associated with its interaction with PAR-2. Upon binding to this receptor, it initiates intracellular signaling cascades involving G-proteins. Notable reactions include:

  • G-protein Activation: Activation of PAR-2 leads to downstream signaling through Gq/11 proteins, resulting in phospholipase C activation and subsequent intracellular calcium mobilization.
  • Vascular Responses: SLIGRL-NH2 can induce both relaxant and contractile responses in vascular smooth muscle, depending on the context of receptor activation .

These reactions highlight the compound's role in modulating vascular tone and gastrointestinal motility.

Mechanism of Action

The mechanism of action for SLIGRL-NH2 centers around its ability to activate PAR-2. Upon binding, it triggers conformational changes in the receptor that facilitate G-protein coupling. This leads to:

  1. Increased Calcium Levels: Activation results in elevated intracellular calcium concentrations.
  2. Release of Nitric Oxide: In endothelial cells, this can lead to vasodilation through nitric oxide release.
  3. Sensitization of Nociceptive Neurons: It also plays a role in pain pathways by sensitizing neurons involved in itch and pain perception .

Research indicates that modifications at specific positions within the peptide sequence can enhance or diminish its potency as a PAR-2 agonist, providing insights into drug design for therapeutic applications .

Physical and Chemical Properties Analysis

SLIGRL-NH2 exhibits several notable physical and chemical properties:

  • Solubility: Soluble in water at concentrations up to 1 mg/ml.
  • Stability: Generally stable when stored at -20°C.
  • Purity: Typically ≥95% as determined by HPLC analysis.

These properties make it suitable for various experimental applications in biochemical research .

Applications

SLIGRL-NH2 has several scientific applications:

  1. Gastrointestinal Research: Used to study mechanisms regulating gut motility.
  2. Pain Research: Investigated for its role in itch signaling pathways independent of histamine.
  3. Vascular Biology: Explored for its effects on vascular smooth muscle function and endothelial responses.
Molecular Mechanisms of SLIGRL-NH2-Mediated Protease-Activated Receptor-2 (PAR-2) Activation

Structural Basis of PAR-2 Agonist-Receptor Interactions

Tethered Ligand Mimicry and Binding Affinity Dynamics

SLIGRL-NH₂ is a hexapeptide (Ser-Leu-Ile-Gly-Arg-Leu-amide) that mimics the endogenous tethered ligand sequence exposed after proteolytic cleavage of PAR-2’s N-terminal domain by serine proteases like trypsin. The C-terminal amidation enhances its stability and receptor affinity by reducing susceptibility to peptidases [4] [7]. Binding studies using radiolabeled analogs (e.g., [³H]2-furoyl-LIGRL-NH₂) reveal that SLIGRL-NH₂ occupies the PAR-2 orthosteric site with a Kd of ~122 nM and Bmax of 180 fmol per 300,000 cells, confirming high receptor specificity [7]. This interaction involves key residues in PAR-2’s extracellular loop 2 (ECL2) and transmembrane domains (TMs 3–5), with the Arg residue at position 5 critical for forming ionic bonds with receptor residues (e.g., Glu³⁰⁵) [2] [6]. Trypsin pretreatment abolishes SLIGRL-NH₂ binding, demonstrating direct competition with the proteolytically revealed tethered ligand [7].

Table 1: Binding Parameters of SLIGRL-NH₂ and Analogs

LigandKd (nM)Bmax (fmol/3×10⁵ cells)Receptor Specificity
SLIGRL-NH₂~300*180*PAR-2
2-furoyl-LIGRL-NH₂122 ± 26.1180 ± 6PAR-2
SLIGKV-OH>10,000Not detectedLow affinity
Estimated from functional assays. Sources: [4] [7]

Comparative Efficacy of SLIGRL-NH₂ vs. Synthetic Peptidomimetics

SLIGRL-NH₂ exhibits moderate potency (EC₅₀ = 0.5–10 μM) in PAR-2-dependent signaling but is outperformed by synthetic peptidomimetics engineered for enhanced receptor affinity and metabolic stability. The peptidomimetic 2-furoyl-LIGRLO-NH₂ shows ~100-fold greater potency than SLIGRL-NH₂ in calcium mobilization assays (EC₅₀ = 3 nM vs. 300 nM), attributed to its N-terminal 2-furoyl group, which enhances hydrophobic interactions with PAR-2’s TM6 and resists aminopeptidase degradation [3] [7]. Similarly, 2-aminothiazol-4-yl-LIGRL-NH₂ (EC₅₀ = 0.8 μM) and 6-aminonicotinyl-LIGRL-NH₂ (EC₅₀ = 2.5 μM) outperform SLIGRL-NH₂ (EC₅₀ = 10 μM) in MAPK activation and nociceptor sensitization due to improved hydrogen bonding with ECL2 [3]. Small molecule agonists like AZ2429 further surpass peptides in potency and pathway bias, highlighting SLIGRL-NH₂’s role as a foundational tool for PAR-2 ligand design [2].

Table 2: Relative Potency of PAR-2 Agonists

AgonistEC₅₀ (Calcium Flux)EC₅₀ (MAPK Activation)Key Structural Advantage
SLIGRL-NH₂0.5–10 μM10 μMNative sequence mimic
2-furoyl-LIGRLO-NH₂3 nM5 nMN-terminal furoylation
2-at-LIGRL-NH₂0.8 μM1.2 μMThiazole ring for H-bonding
AZ2429 (small molecule)8 nM6 nMOrthosteric site optimization

Sources: [2] [3] [7]

Intracellular Signaling Cascades Triggered by PAR-2 Activation

Calcium Flux and Mitogen-Activated Protein Kinase (MAPK) Pathways

SLIGRL-NH₂ binding to PAR-2 activates Gαq/11-mediated phospholipase Cβ (PLCβ) hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂), generating inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers endoplasmic reticulum calcium release, elevating cytosolic Ca²⁺ by 3–5-fold within seconds, as observed in nociceptors and endothelial cells [3] [8]. This Ca²⁺ flux is inhibited by the PLC blocker U73122, confirming pathway dependence [10]. Sustained Ca²⁺ elevation activates protein kinase C (PKC), which phosphorylates Raf-1 to initiate the MAPK cascade. SLIGRL-NH₂ induces robust ERK1/2 phosphorylation within 5–10 minutes in macrophages and sensory neurons, driving pro-inflammatory gene expression (e.g., TNF-α, IL-6) via NF-κB translocation [3] [10]. In hypertension models, SLIGRL-NH₂-mediated vasodilation remains paradoxically enhanced due to upregulated PAR-2/NO coupling, highlighting context-dependent signaling outcomes [8].

Table 3: Downstream Signaling Pathways Activated by SLIGRL-NH₂

PathwayKey EffectorsBiological OutcomeInhibition Methods
Calcium FluxGαq/11 → PLCβ → IP₃ → Ca²⁺Vasodilation, mast cell degranulationU73122, 2-APB, SKF96365
MAPK/ERKRaf-1 → MEK → ERK1/2Cytokine production, hyperalgesiaPD98059, BIM (PKC inhibitor)
NF-κBIκBα degradation → TranscriptionInflammatory gene expressionBAY-11-7082, cycloheximide

Sources: [3] [8] [10]

Cross-Talk With Mas-Related G Protein-Coupled Receptors (Mrgprs)

SLIGRL-NH₂ exhibits functional selectivity by activating both PAR-2 and Mrgprs (notably MrgprC11 in mice and MRGPRX1 in humans) at concentrations >10 μM [5] [6]. This dual activation complicates mechanistic interpretations:

  • PAR-2-Dependent Effects: Mediate thermal hyperalgesia and endothelial NO production (inhibited by PAR-2 antagonists like FSLLRY-NH₂) [6] [8].
  • Mrgpr-Dependent Effects: Drive histamine-independent itch via MrgprC11 in sensory neurons. SLIGRL-NH₂ evokes scratching in mice through MrgprC11-coupled Gαi/o pathways, recruiting β-arrestin-2 and TRPA1 channels [5] [6].Notably, the PAR-2 antagonist FSLLRY-NH₂ paradoxically activates MrgprC11, inducing scratching unrelated to PAR-2 blockade [6]. This probe-dependent allostery underscores receptor cross-talk. In macrophages, SLIGRL-NH₂ synergizes with TLR4 to amplify NF-κB and Ca²⁺ signals, enhancing phagocytosis and IL-1β release [10].

Table 4: Receptor-Specific Effects of SLIGRL-NH₂

ReceptorSignaling PathwayFunctional OutcomeSelective Inhibitor
PAR-2Gαq → Ca²⁺ → NF-κBInflammation, hyperalgesiaAZ8838 (orthosteric antagonist)
MrgprC11Gαi → β-arrestin → TRPA1Non-histaminergic itchQWF (selective antagonist)
TLR4/PAR-2MyD88 → MAPK → CytokinesMacrophage effector responseTAK-242 (TLR4 inhibitor)

Sources: [5] [6] [10]

Properties

Product Name

Sligrl-NH2

IUPAC Name

(2S,3S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-N-[2-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]-3-methylpentanamide

Molecular Formula

C29H56N10O7

Molecular Weight

656.8 g/mol

InChI

InChI=1S/C29H56N10O7/c1-7-17(6)23(39-27(45)21(12-16(4)5)38-25(43)18(30)14-40)28(46)35-13-22(41)36-19(9-8-10-34-29(32)33)26(44)37-20(24(31)42)11-15(2)3/h15-21,23,40H,7-14,30H2,1-6H3,(H2,31,42)(H,35,46)(H,36,41)(H,37,44)(H,38,43)(H,39,45)(H4,32,33,34)/t17-,18-,19-,20-,21-,23-/m0/s1

InChI Key

SGPMJRPYYIJZPC-JYAZKYGWSA-N

SMILES

CCC(C)C(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CO)N

Synonyms

PAR-2 activation peptide
seryl-leucyl-isoleucyl-glycyl--arginyl-leucinamide
SL-NH2
SLIGRL-NH2

Canonical SMILES

CCC(C)C(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CO)N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.